Sodium selenate

描述

硒酸钠是一种无机化合物,化学式为Na₂SeO₄。它存在于多种水合物形式中,包括无水盐、七水合物和十水合物。它们是白色、易溶于水的固体。硒酸钠通常用作多种维生素和牲畜饲料中硒的来源。 它还在玻璃生产中得到应用,并且是某些杀虫剂和杀菌剂的成分 .

准备方法

合成路线和反应条件: 硒酸钠通常通过硒的氧化制备。该过程涉及几个步骤:

硒的氧化: 首先用硝酸氧化硒,生成亚硒酸。

亚硒酸钠的形成: 然后用碳酸钠中和亚硒酸,生成亚硒酸钠。

氧化为硒酸钠: 在碱性介质中用过氧化氢进一步氧化亚硒酸钠,生成硒酸钠。

工业生产方法: 硒酸钠的工业生产涉及类似的步骤,但规模更大。该过程包括将二氧化硒溶解在水中以形成亚硒酸,用氢氧化钠调节pH,然后用过氧化氢氧化生成的亚硒酸钠。 最终产品通过过滤、蒸发和结晶获得 .

化学反应分析

反应类型: 硒酸钠会发生各种化学反应,包括:

氧化还原反应: 硒酸钠可以还原为亚硒酸钠或元素硒。

取代反应: 它可以与其他化合物反应形成不同的含硒化合物。

常用试剂和条件:

氧化剂: 过氧化氢通常用于将亚硒酸钠氧化为硒酸钠。

还原剂: 二氧化硫等还原剂可以将硒酸钠还原为亚硒酸钠。

主要生成产物:

亚硒酸钠: 由硒酸钠还原而成。

元素硒: 可以通过进一步还原亚硒酸钠获得.

科学研究应用

Medical Applications

1.1 Alzheimer's Disease Treatment

Sodium selenate has been investigated as a potential disease-modifying treatment for Alzheimer's disease (AD). Research indicates that it can reduce hyperphosphorylated tau levels by activating protein phosphatase 2A (PP2A), which is crucial in regulating tau phosphorylation. A phase 2a randomized controlled trial demonstrated that this compound was safe and well-tolerated over a 24-week period. Although cognitive measures did not significantly differ between treatment and placebo groups, diffusion-weighted MRI showed less degeneration in white matter among treated patients .

An open-label extension study further assessed the long-term safety and tolerability of this compound in AD patients, with findings suggesting that higher blood selenium levels correlated with less cognitive decline . These results indicate the compound's potential role in neuroprotection and cognitive preservation in neurodegenerative diseases.

1.2 Neuroprotective Properties

In addition to AD, this compound has shown promise in other neurological conditions. A pilot trial indicated that supranutritional supplementation could effectively deliver selenium to the central nervous system, resulting in improved cognitive performance in responsive subjects . The compound's ability to modulate selenium concentrations in cerebrospinal fluid suggests further exploration of its neuroprotective effects.

Agricultural Applications

2.1 Selenium Supplementation in Animal Feed

This compound is recognized as an effective source of selenium for ruminants when administered as a feed additive. The European Food Safety Authority (EFSA) concluded that this compound delivered via bolus is safe and meets the selenium requirements for these animals . This application is particularly crucial in regions with selenium-deficient soils, where livestock may require supplementation to prevent health issues related to deficiency.

2.2 Bioaccumulation and Toxicity Studies

Research has also focused on the bioaccumulation and toxicity of this compound in aquatic environments. Studies on green microalgae demonstrated that exposure to this compound at varying concentrations can lead to toxicity, with an EC50 value indicating significant effects at certain levels . Understanding these dynamics is essential for managing selenium levels in agricultural runoff and protecting aquatic ecosystems.

Environmental Applications

3.1 Selenium Enrichment of Soils

This compound can be utilized to enrich selenium-deficient soils, enhancing the nutritional quality of crops grown in these areas. Given selenium's role as an essential micronutrient for human health, its application in agriculture can help improve dietary intake through biofortified crops .

Summary Table of Applications

作用机制

Sodium selenate exerts its effects through several mechanisms:

Activation of Protein Phosphatase 2A (PP2A): This enzyme reduces hyperphosphorylated tau, which is associated with neurodegenerative diseases like Alzheimer’s.

Antioxidant Properties: this compound acts as an antioxidant, protecting cells from oxidative stress by incorporating into selenoproteins.

相似化合物的比较

Sodium Selenite (Na₂SeO₃): Similar to sodium selenate but with different oxidation states and reactivity.

Selenomethionine: An organic form of selenium that is more bioavailable and less toxic compared to inorganic forms like this compound and sodium selenite.

Uniqueness: this compound is unique due to its high solubility in water and its ability to be used in various industrial and scientific applications. Its role in reducing hyperphosphorylated tau makes it a promising compound for neurodegenerative disease research .

生物活性

Sodium selenate (Na2SeO4) is an inorganic selenium compound that has garnered attention for its biological activity, particularly in the context of human health and disease prevention. This article will explore the biological mechanisms, therapeutic potential, and safety considerations associated with this compound, supported by research findings and case studies.

Overview of this compound

This compound is a source of selenium, an essential trace element known for its role in various physiological processes. Selenium is integral to the synthesis of selenoproteins, which are crucial for antioxidant defense, thyroid hormone metabolism, and immune function. This compound is often used in dietary supplements and has been studied for its potential benefits in neurodegenerative diseases, cancer prevention, and overall health.

- Antioxidant Properties : this compound enhances the activity of selenoenzymes such as glutathione peroxidase (GSH-Px) and thioredoxin reductase (TrxR), which play critical roles in reducing oxidative stress. Increased GSH-Px activity has been linked to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating protective effects against oxidative damage .

- Neuroprotective Effects : Research indicates that this compound can improve cognitive function in models of Alzheimer's disease (AD). In transgenic mouse models, this compound supplementation led to enhanced memory performance and motor skills while promoting the activity of protein phosphatase 2A (PP2A), which is involved in the regulation of β-catenin signaling pathways associated with AD pathology .

- Cancer Prevention : this compound exhibits potential anti-cancer properties by modulating cell signaling pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs) in prostate cancer cells, leading to increased histone acetylation and altered gene expression related to cell growth and apoptosis .

Table 1: Summary of Biological Activities of this compound

Case Study: Alzheimer's Disease

In a study involving 3×Tg-AD mice, this compound was administered to evaluate its effects on cognitive decline associated with Alzheimer's disease. The results demonstrated significant improvements in memory performance alongside increased activities of GSH-Px and TrxR. These findings suggest that this compound may mitigate oxidative stress-related neuronal damage in AD patients .

Case Study: Cancer Cell Lines

Another study focused on the effects of this compound on human prostate cancer cell lines (LNCaP). The compound was found to induce apoptosis through HDAC inhibition, leading to changes in gene expression that favor tumor suppression. This highlights its potential as a therapeutic agent in cancer treatment .

Safety and Toxicity

While this compound has beneficial biological activities, it is essential to consider its safety profile. The tolerable upper intake level (UL) for selenium has been established at 255 μg/day for adults, with lower limits for children based on body weight adjustments. Excessive intake can lead to selenosis, characterized by symptoms such as hair loss and gastrointestinal disturbances .

属性

IUPAC Name |

disodium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOTKLEMKRJIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

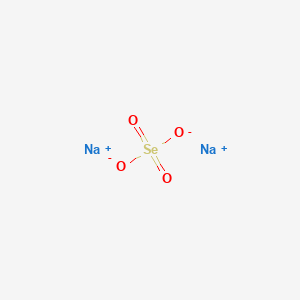

[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SeO4, Na2O4Se | |

| Record name | sodium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_selenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-23-5 (di-hydrochloride salt decahydrate), 10112-94-4 (mono-hydrochloride salt) | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5032076 | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium selenate appears as colorless rhombic crystals. Used as an insecticide in some horticultural applications. (EPA, 1998), Decahydrate: White solid; [Merck Index] Colorless solid; [CAMEO] White odorless powder; [MSDSonline] | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), At 25 °C, 58.5 g/100 g water (5.85X10+5 mg/L) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.098 (EPA, 1998) - Denser than water; will sink, 3.098, Soluble in water; density: 1.603-1.620 /Sodium selenate decahydrate/ | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of sodium selenite and sodium selenate on DNA and RNA synthesis have been examined using intact HeLa cells, isolated nuclei and extracted polymerases. Selenate had no effect on any of the systems examined. Selenite inhibited DNA synthesis in intact cells and in isolated nuclei, and to a limited extent also inhibited DNA polymerase alpha. Selenite also inhibited RNA synthesis in intact cells and alpha-amanitin resistant RNA synthesis in isolated nuclei (ie, synthesis catalyzed by RNA polymerase I and III). It had no effect on alpha-amanitin sensitive synthesis (catalyzed by RNA polymerase II) at concentrations up to 500 uM. However, transcription of exogenous DNA by extracted RNA polymerase II (as well as by polymerase I and II) was inhibited by selenite. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /Decahydrate/, Colorless orthorhombic crystals | |

CAS No. |

13410-01-0 | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DQP25600A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

A: Sodium selenate primarily exerts its effects by activating protein phosphatase 2A (PP2A), specifically the heterotrimers containing the PR55/B subunit. [] This activation leads to increased dephosphorylation of tau protein, a key player in neurodegenerative diseases like Alzheimer’s disease and traumatic brain injury. [, , , ] By reducing hyperphosphorylated tau, this compound may help mitigate neuronal damage and improve cognitive function. [, ]

A:

- Spectroscopic Data:

A: this compound is typically stable under standard storage conditions. Studies have explored its compatibility in different formulations, including sustained-release formulations for potential therapeutic applications. [] Specific details on material compatibility are limited in the provided research.

ANone: The provided research primarily focuses on the biological activity of this compound, particularly its role in selenium supplementation and potential therapeutic applications. Information regarding its catalytic properties and applications is not available within these studies.

A: While the provided research doesn't delve into computational studies on this compound specifically, network medicine approaches integrating multi-omics data with preclinical outcomes have been used to understand its effects in epilepsy models. [] Further computational studies could be beneficial to explore its interactions with targets like PP2A and its potential in drug design.

A: Studies suggest this compound might exist in different polymorphic forms, potentially influencing its solubility, bioavailability, and thermal stability. [, , , ] Researchers have explored sustained-release formulations for therapeutic use, indicating a need to optimize its delivery and stability for long-term administration. []

A: While specific SHE regulations are not detailed in the research, this compound is recognized for its potential toxicity at high doses. [, , , ] Studies highlight the need to carefully control its application in agriculture to avoid excessive selenium accumulation in crops and potential risks to livestock and humans. [, , , , , ]

ANone: The provided research doesn't directly address resistance mechanisms specific to this compound. Further investigation is needed to understand if prolonged exposure could lead to the development of resistance, particularly in the context of its potential therapeutic applications.

A: While essential at low doses, selenium can be toxic at high concentrations. [, , , , ] Animal studies highlight the risk of selenosis with excessive this compound intake, manifesting as neurological dysfunction, growth retardation, and organ damage. [, , , ] Carefully controlled dosage and monitoring are crucial for its safe use.

A: Research suggests the potential for targeted delivery of this compound. For instance, studies explored its application through fertigation for controlled delivery to specific crops. [, ] For therapeutic purposes, sustained-release formulations via subcutaneous infusions have been investigated. [, , , ] Further research is necessary to optimize targeted delivery strategies for specific tissues and applications.

ANone: Various analytical techniques are employed to characterize this compound:

- Powder X-Ray Diffraction (PXRD): Used to determine crystallinity and crystallite size. [, , , , , , , ]

- Particle Size Distribution (PSD): Determines particle size distribution and surface area. [, , , , , , , ]

- Differential Scanning Calorimetry (DSC): Analyzes thermal properties, including melting point and heat of fusion. [, , , , , , , ]

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition patterns. [, , , , , , , ]

- UV-Vis Spectroscopy: Determines maximum absorbance wavelength. [, , , , , , , ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups and molecular vibrations. [, , , , , , , ]

- Inductively Coupled Plasma Spectroscopy (ICP): Quantifies selenium content in samples. [, ]

A: While specific degradation pathways aren't extensively discussed, research emphasizes the risk of this compound accumulation in the environment, particularly in agricultural settings. [] Excessive application can lead to its uptake by plants, potentially impacting livestock and human health through the food chain. [, , , ] Responsible agricultural practices and monitoring are crucial to mitigate its environmental impact.

ANone: Information regarding the dissolution and solubility of this compound in various media is limited within the provided research. Further studies are needed to understand how these factors influence its bioavailability and overall efficacy.

ANone: Specific details regarding quality control and assurance measures during the development, manufacturing, and distribution of this compound are not explicitly mentioned in the provided research.

ANone: The provided research doesn't focus on the immunological aspects of this compound. Further studies are necessary to understand its potential effects on the immune system.

ANone: Information regarding this compound's interactions with drug transporters is not available within the scope of the provided research. Further investigation is needed to elucidate its potential interactions with transporter proteins.

ANone: The provided research doesn't offer information regarding this compound's impact on drug-metabolizing enzymes. Further investigation is needed to determine its potential interactions with these enzymes.

ANone: Alternatives to this compound as a selenium source include:

- Sodium Selenite: Commonly used in animal feed and shows different uptake and toxicity profiles compared to this compound. [, ]

- Se-methylselenocysteine (SeMSC): An organic selenium compound found naturally in some plants, exhibiting different bioavailability compared to inorganic forms. [, , ]

- Selenium nanoparticles: Emerging as a potential alternative, but require further research regarding their safety and efficacy. []

ANone: Research on this compound leverages a wide range of infrastructure and resources, including:

- Cell Culture Facilities: Enable in vitro studies to understand the compound's effects at the cellular level. [, ]

- Animal Research Facilities: Essential for in vivo studies using animal models to assess efficacy and safety. [, , , , , , , ]

- Clinical Trial Networks: Facilitate human clinical trials to evaluate the compound's therapeutic potential. [, , ]

- Databases and Software: Bioinformatics tools and databases are crucial for analyzing multi-omics data and understanding the compound's mechanisms of action. []

ANone: While the provided research doesn't offer a detailed historical account, it highlights the evolution of this compound research from its initial recognition as a selenium source to its potential therapeutic applications in various diseases.

ANone: this compound research demonstrates clear cross-disciplinary applications and synergies:

- Agriculture: Its use in fertigation and potential for biofortification highlights its relevance to plant science and food security. [, , , , , ]

- Medicine: Its potential as a disease-modifying agent for neurodegenerative diseases like Alzheimer's, traumatic brain injury, and epilepsy highlights its importance in neuroscience and pharmacology. [, , , , , , ]

- Chemistry and Material Science: Exploring its polymorphic forms and developing novel formulations for improved delivery and stability involve chemistry and material science expertise. [, , , , , ]

- Environmental Science: Understanding its environmental fate, transport, and potential toxicity requires collaboration with environmental scientists. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。